2-Ethylphenyl isothiocyanate
Overview
Description
2-Ethylphenyl isothiocyanate is a compound that can be inferred to be related to the class of isothiocyanates, which are organic compounds containing the isothiocyanate group -N=C=S. This functional group is known for its reactivity and is involved in various chemical reactions, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Although the provided papers do not directly discuss 2-Ethylphenyl isothiocyanate, they do provide insights into the chemistry of related isothiocyanate compounds and their applications in synthesis.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of isothiocyanate derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy. For example, a new polycondensed heterocycle derived from 2-cyanophenyl isothiocyanate was identified using X-ray crystallography . Additionally, the crystal structure, spectroscopic characterization, and density functional theory calculations were performed on a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, to understand its molecular geometry and vibrational frequencies . These techniques could be applied to analyze the molecular structure of 2-Ethylphenyl isothiocyanate.
Chemical Reactions Analysis
Isothiocyanates participate in a variety of chemical reactions. For instance, phenyl isothiocyanate reacts with ethyl γ-chloroacetoacetate to give ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate, which further reacts to yield different products depending on the reagents used . The reactivity of the isothiocyanate group allows for the formation of cyclic compounds, as seen in the synthesis of 6,7-dihydrothieno[3,2-c]pyridines from 2-(2- or 3-thienyl)ethyl isothiocyanate . These reactions highlight the potential chemical behavior of 2-Ethylphenyl isothiocyanate in various synthetic contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives are influenced by their molecular structure. For example, the stability of the 2-(phenylthio)ethyl group as a protecting group for thymidine analogues indicates the potential for selective reactivity in synthetic applications . The use of the 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis also demonstrates the importance of understanding the physical and chemical properties of these groups for their selective removal . These properties would be relevant when considering the handling and application of 2-Ethylphenyl isothiocyanate in various chemical processes.
Scientific Research Applications
Antimicrobial and Antifungal Applications
2-Ethylphenyl isothiocyanate, as a derivative of aromatic isothiocyanates, has shown potential in antimicrobial applications. A study highlighted that specific aromatic isothiocyanates exhibit promising antimicrobial activity, which could serve as an alternative to traditional synthetic fungicides for controlling plant pathogens like Rhizoctonia solani and Erwinia carotovora (Tang et al., 2018). Another research demonstrated the antimicrobial synergy of hydroxy isothiocyanates with aminoglycoside antibiotics against Escherichia coli, indicating the potential of isothiocyanates in enhancing antibiotic efficacy (Tajima et al., 2001).
Applications in Chemistry and Materials Science
Isothiocyanates, including 2-Ethylphenyl isothiocyanate, are used in various chemical syntheses. They play a crucial role in the synthesis of polycondensed heterocycles, which are important in the development of new materials and chemical compounds (Calestani et al., 2001). Additionally, isothiocyanates have been used in the synthesis of novel compounds like 3-acyl-2-(alkylsulfanyl)indoles, showcasing their versatility in organic chemistry (Fukamachi et al., 2009).
Biological and Medical Research
In the field of biological and medical research, isothiocyanates have shown potential in activating Nrf2 in cultured fibroblasts, which is important for cellular defense mechanisms (Ernst et al., 2011). Furthermore, they have been studied for their ability to trigger apoptosis in certain cancer cell lines, indicating potential applications in cancer research (Thomson et al., 2006).
Environmental and Agricultural Applications
Isothiocyanates have been evaluated for their herbicidal activity, suggesting their use in agricultural weed management (Norsworthy & Meehan, 2005). Their role in controlling plant-parasitic nematodes also highlights their environmental significance (Zasada & Ferris, 2003).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAFDUCMHLFDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383824 | |
Record name | 2-Ethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenyl isothiocyanate | |
CAS RN |
19241-19-1 | |
Record name | 1-Ethyl-2-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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